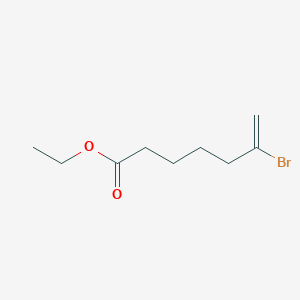

Ethyl 6-bromo-6-heptenoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-bromohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBSEWUJPHSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472371 | |

| Record name | Ethyl 6-bromo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-43-1 | |

| Record name | Ethyl 6-bromo-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148252-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 6 Bromo 6 Heptenoate and Analogous Structural Motifs

Precursor Synthesis and Functional Group Interconversions for Alkene Bromination

The synthesis of ethyl 6-bromo-6-heptenoate necessitates the strategic construction of a seven-carbon chain bearing a terminal double bond and an ethyl ester. This often involves the synthesis of a suitable precursor followed by the introduction of the bromine atom at the olefinic position.

Strategies for Introducing the Bromine Atom at the Olefinic Carbon

The introduction of a bromine atom onto a terminal alkene can be achieved through several methods. One common approach is electrophilic addition of bromine (Br₂) to the double bond, followed by elimination. researchgate.netmasterorganicchemistry.com The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. masterorganicchemistry.com Subsequent base-induced elimination of HBr yields the desired vinyl bromide.

Another powerful method for the synthesis of vinyl bromides is the reaction of aldehydes with carbon tetrabromide and triphenylphosphine (B44618), known as the Corey-Fuchs reaction. researchgate.net This reaction generates a 1,1-dibromoalkene, which can then be selectively reduced to the corresponding vinyl bromide. researchgate.net

For the synthesis of this compound, a precursor such as 6-heptenoic acid or its ethyl ester would be required. ontosight.ai The bromination of such a precursor would then lead to the target molecule. The choice of brominating agent and reaction conditions is crucial to ensure high regioselectivity and yield. N-Bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic brominations, but under certain conditions, it can also be used for the bromination of alkenes. manac-inc.co.jp The use of NBS in the presence of a nucleophilic solvent can lead to the formation of bromohydrins, which can be further manipulated. masterorganicchemistry.commanac-inc.co.jp

Table 1: Comparison of Bromination Strategies for Alkenes

| Method | Reagents | Intermediate | Key Features |

| Electrophilic Addition/Elimination | Br₂, Base | Bromonium ion | Stereoselective anti-addition. |

| Corey-Fuchs Reaction | CBr₄, PPh₃, then reducing agent | 1,1-Dibromoalkene | Good for converting aldehydes to vinyl bromides. researchgate.net |

| NBS Bromination | NBS, Solvent | Varies (e.g., bromonium ion) | Can lead to various products depending on conditions. manac-inc.co.jp |

Esterification Techniques and Optimization for this compound

The esterification of the carboxylic acid precursor, 6-heptenoic acid, is a critical step in the synthesis of this compound. ontosight.ai Standard esterification methods, such as Fischer esterification (reaction with ethanol (B145695) in the presence of a strong acid catalyst), can be employed. However, the presence of the double bond requires careful selection of reaction conditions to avoid unwanted side reactions.

Alternatively, the ester can be formed from the corresponding acyl chloride or by using coupling reagents that activate the carboxylic acid. For instance, the reaction of 6-heptenoyl chloride with ethanol would provide the desired ethyl ester. This method avoids the harsh acidic conditions of Fischer esterification.

Optimization of the esterification process involves considering factors such as reaction time, temperature, and catalyst choice to maximize the yield and purity of the ethyl 6-heptenoate precursor.

Carbon-Carbon Bond Formation Strategies in the Synthesis of Bromo-Heptenoate Systems

The construction of the carbon skeleton of bromo-heptenoate systems can be achieved through various carbon-carbon bond-forming reactions. These strategies often involve the coupling of smaller fragments to build the seven-carbon chain.

Organometallic Reagent-Mediated Approaches (e.g., Organozinc Chemistry)

Organozinc reagents are valuable tools in organic synthesis due to their functional group tolerance and moderate reactivity. researchgate.net Highly reactive zinc can undergo oxidative addition to alkyl, aryl, and vinyl halides to generate the corresponding organozinc reagents. riekemetals.com These reagents can then participate in cross-coupling reactions.

In the context of synthesizing bromo-heptenoate systems, an organozinc reagent could be prepared from a shorter-chain bromo-ester. For example, an organozinc reagent derived from ethyl 4-bromobutyrate could be coupled with a three-carbon fragment containing a vinyl bromide. orgsyn.org The use of copper(I) catalysts can facilitate the coupling of organozinc reagents with vinyl halides. mdpi.com

Table 2: Examples of Organozinc-Mediated Reactions

| Organozinc Reagent | Coupling Partner | Catalyst | Product Type |

| 2-(Trimethylsilyl)prop-2-enylzinc chloride | Various electrophiles | Transition metals | Substituted propenes rsc.org |

| Alkyl organozincs | Bromo- and iodoalkynes | CuCN·2LiCl | Internal alkynes mdpi.com |

| 3-Carboethoxypropylzinc iodide | Acid chlorides | None specified | δ-Keto esters orgsyn.org |

Radical-Mediated Coupling and Cyclization Reactions

Radical reactions offer an alternative pathway for the formation of carbon-carbon bonds and the introduction of functional groups. rsc.org Bromine radical-mediated reactions, often initiated by light, can be used for various transformations. rsc.orgacs.org For instance, a bromine radical can abstract a hydrogen atom to generate a carbon-centered radical, which can then undergo further reactions. rsc.org

While direct application to this compound synthesis from radical precursors might be complex, radical cyclization reactions of bromo-enynes can be a powerful tool for constructing cyclic systems containing a vinyl bromide moiety. researchgate.net

Olefin Metathesis and Related Transformations for Alkene Construction

Olefin metathesis is a powerful reaction that involves the exchange of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. libretexts.orgmdpi.comtcichemicals.com This reaction has broad applications in organic synthesis for the construction of carbon-carbon double bonds. mdpi.com

Cross-metathesis between a shorter-chain terminal alkene ester and a smaller vinyl bromide in the presence of a suitable metathesis catalyst could potentially form this compound. However, the direct use of halo-substituted alkenes in metathesis can be challenging due to catalyst deactivation. nih.gov Recent advancements have led to the development of more robust catalysts that can tolerate halide substituents, enabling the synthesis of acyclic Z-alkenyl halides through catalytic cross-metathesis. nih.govorganic-chemistry.org

Ring-closing metathesis (RCM) of a diene precursor followed by further functionalization could also be a viable, albeit longer, route to related cyclic structures.

Catalytic Methodologies in the Preparation of this compound

Catalytic approaches have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering milder and more efficient pathways compared to classical methods. For vinyl bromides, transition-metal catalysis is particularly prominent.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are fundamental in modern organic synthesis. numberanalytics.com Vinyl halides, including structures analogous to this compound, are excellent substrates for these transformations. sioc-journal.cn

The Heck reaction , catalyzed by palladium, couples vinyl halides with alkenes to form new C-C bonds, typically with high trans selectivity. iitk.ac.inorganic-chemistry.org This reaction is widely used for synthesizing substituted alkenes and dienes. iitk.ac.in Research has demonstrated the efficient coupling of various vinyl bromides with alkenes using highly active palladium catalysts, sometimes at very low loadings. organic-chemistry.orgnih.gov For instance, a palladium-tetraphosphine complex has been shown to be highly effective for the Heck olefination of both α- and β-substituted vinyl bromides. organic-chemistry.org

The Sonogashira coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to link terminal alkynes with aryl or vinyl halides. numberanalytics.comgold-chemistry.orgwikipedia.org This method is a cornerstone for the synthesis of conjugated enynes and arylalkynes under mild conditions. numberanalytics.comgold-chemistry.orgorganic-chemistry.org The reactivity of the vinyl halide in Sonogashira coupling generally follows the trend: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride. libretexts.org Despite vinyl bromides being less reactive than iodides, numerous protocols have been developed for their efficient coupling, including copper-free variations. organic-chemistry.orglibretexts.org

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. libretexts.org The original reports by Suzuki and Miyaura described the coupling of vinyl boronic acids with vinyl bromides, achieving excellent stereoselectivity with retention of the double bond geometry. rsc.org This methodology has been extensively developed and is applicable to a wide array of vinyl bromide substrates for creating complex molecular architectures. researchgate.netnih.gov

| Coupling Reaction | Catalyst System | Substrate Example | Product Type | Yield | Reference |

| Heck | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | α- and β-substituted vinyl bromides | Conjugated 1,3-dienes | High | organic-chemistry.org |

| Heck | Palladacycle from acetophenone (B1666503) oxime | Vinyl bromides | 1,3-dienes | Moderate | nih.gov |

| Sonogashira | Pd(0) catalyst, Cu(I) cocatalyst | Vinyl bromides | Conjugated enynes | Good to Excellent | numberanalytics.comwikipedia.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ / NaOEt | Vinyl bromides | Substituted alkenes | >99% Stereoselectivity | rsc.org |

| Suzuki-Miyaura | I₂ / K₂CO₃ / PEG-400 | (E)-β-bromostyrene | Stilbenes | Good | researchgate.net |

This table presents examples of catalyst systems used in transition metal-catalyzed coupling reactions with vinyl bromide substrates analogous to this compound.

For molecules with a terminal double bond like this compound, regioselectivity is inherently defined. However, for internal vinyl halides or reactions that could lead to isomeric products, the development of catalysts that control regioselectivity and stereoselectivity is crucial.

Stereoselectivity, particularly the control of E/Z geometry in the product, is a key advantage of many transition-metal catalyzed reactions. In Suzuki-Miyaura couplings, the reaction often proceeds with greater than 99% retention of the double bond's geometry from the starting vinyl bromide. rsc.org Similarly, the Heck reaction is noted for its outstanding trans selectivity in the newly formed double bond. organic-chemistry.org

Research into catalyst development focuses on the ligand sphere around the metal center. For example, the use of a palladium-tetraphosphine complex with the Tedicyp ligand in Heck reactions leads to high E,E-selectivity when forming conjugated dienes from vinyl bromides. organic-chemistry.org Visible-light-driven palladium catalysis has also emerged as a method for the Heck reaction of internal vinyl bromides, proceeding through a radical pathway that offers moderate to excellent yields and tolerance of various functional groups. dicp.ac.cn

In the synthesis of substituted carbocycles, the stereoselective reaction of compounds like (E)-ethyl 6-bromo-2-methylhex-2-enoate can be controlled to produce specific diastereomers, highlighting the importance of substrate and reaction conditions in determining stereochemical outcomes. acs.org The development of catalysts for anti-Markovnikov hydrobromination of alkynes also provides a highly regio- and diastereoselective route to terminal E-alkenyl bromides, which are structural precursors to compounds like this compound. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrate Type | Selectivity Outcome | Reference |

| Suzuki-Miyaura | Tetrakis(triphenylphosphine)palladium | Vinyl boronic acids & vinyl bromides | >99% retention of stereochemistry | rsc.org |

| Heck Reaction | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | Vinyl bromides & alkenes | High E,E-selectivity for dienes | organic-chemistry.org |

| Hydrobromination | Ruthenium-based catalyst | Terminal alkynes | High E-selectivity for terminal bromides | organic-chemistry.org |

| Annulation | K₂CO₃ | (E)-ethyl 6-bromo-2-methylhex-2-enoate | Good diastereoselectivity (7.7:1) | acs.org |

This table summarizes catalyst systems and reagents that achieve high stereoselectivity or regioselectivity in reactions relevant to the synthesis of vinyl bromides and their derivatives.

Modern Flow Chemistry Approaches for Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical production, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. durham.ac.ukmdpi.com This approach involves pumping reactants through a network of tubes or channels, where the reaction occurs within a heated, cooled, or irradiated reactor. mit.edu

The heart of a flow chemistry setup is the reactor, and its design is critical to the success of the synthesis. Common designs include simple coiled tubes (often made of PFA or stainless steel), microfluidic chips, and packed-bed reactors. mit.edu Packed-bed reactors, which are filled with a solid material such as a heterogeneous catalyst or a scavenger resin, are particularly useful for performing catalyzed reactions or for in-line purification. mit.edu For reactions involving solids, specialized designs like screw reactors can be employed to ensure continuous movement and prevent clogging. researchgate.net

Process optimization in flow systems is often more efficient than in batch chemistry. Key parameters such as temperature, pressure, residence time (controlled by flow rate and reactor volume), and stoichiometry can be rapidly screened to find the optimal conditions. mit.eduresearchgate.net Design of Experiments (DoE) is a statistical method frequently paired with flow chemistry to systematically explore the parameter space and identify the most significant factors affecting reaction outcomes like yield and purity. researchgate.net Computational Fluid Dynamics (CFD) can also be used as a tool to model and predict reaction performance in a flow reactor, reducing the need for extensive experimentation. rsc.org

| Reactor Type | Description | Common Applications | Reference |

| Coil/Tube Reactor | A simple tube or coil through which reactants flow. Can be easily heated or cooled. | Homogeneous reactions, basic single-step synthesis. | mit.edu |

| Packed-Bed Reactor | A column packed with a solid material (e.g., catalyst, reagent, scavenger). | Heterogeneous catalysis, in-line purification, Grignard reagent formation. | mit.eduacs.org |

| Microfluidic Chip | A reactor with micrometer-sized channels, offering excellent heat/mass transfer. | High-precision synthesis, kinetic studies, nanoparticle synthesis. | mdpi.comrsc.org |

| Screw Reactor | A reactor with one or two rotating screws to transport material. | Reactions involving solids or highly viscous materials. | researchgate.net |

This table outlines common reactor designs used in continuous flow chemistry and their typical applications.

The inherent properties of flow reactors lead to significant enhancements in reaction efficiency and selectivity. The high surface-area-to-volume ratio in micro- and meso-scale reactors allows for superior heat and mass transfer compared to batch flasks. mdpi.comthieme-connect.com This precise temperature control can suppress the formation of side products that often occur in large, exothermic batch reactions, thereby increasing selectivity and yield.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 6 Bromo 6 Heptenoate

Reactivity of the Vinyl Bromide Moiety in Ethyl 6-bromo-6-heptenoate

The vinyl bromide moiety is characterized by a bromine atom attached to an sp²-hybridized carbon of a double bond. This structural feature renders it generally unreactive toward classical nucleophilic substitution reactions (SN1 and SN2) but highly susceptible to metal-catalyzed cross-coupling and radical reactions.

Nucleophilic Substitution Pathways (e.g., SN2' and SN1' Mechanisms)

Direct nucleophilic substitution on vinyl halides like this compound via standard SN1 or SN2 mechanisms is highly disfavored.

The SN2 pathway, which requires a backside attack by the nucleophile, is sterically hindered by the substituents on the double bond and electronically repelled by the high electron density of the π-system quora.comlibretexts.org. Furthermore, the transition state for an SN2 reaction at an sp² center would involve an unstable, sp-hybridized carbon quora.com.

The SN1 pathway is equally unfavorable as it would necessitate the formation of a vinyl cation intermediate. quora.com This cation is inherently unstable due to the sp-hybridization of the carbocation, which places the positive charge in a more electronegative orbital compared to the sp²-hybridized carbocation formed from an alkyl halide.

While the prompt mentions SN2' and SN1' mechanisms, these are characteristic of allylic systems, where the double bond is adjacent to the carbon bearing the leaving group. In this compound, the bromide is directly attached to the double bond (a vinylic position), so these allylic substitution pathways are not applicable.

Alternative, albeit less common, nucleophilic substitution pathways for vinyl halides can occur under specific conditions, such as through an addition-elimination mechanism or a benzyne-like intermediate if a strong base is used, though these are not broadly applicable.

Metal-Catalyzed Cross-Coupling Reactions of Vinyl Halides

A primary mode of reactivity for the vinyl bromide moiety in this compound is its participation in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the vinyl bromide to a low-valent transition metal catalyst (commonly palladium, nickel, or copper), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Below is a table summarizing several key cross-coupling reactions applicable to vinyl bromides.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Resulting Bond | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Organoboron compound (R-B(OR)₂) | C(sp²)-C(sp² or sp³) | Substituted alkene |

| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkene | C(sp²)-C(sp²) | Substituted diene |

| Stille Coupling | Pd(PPh₃)₄ | Organotin compound (R-SnR'₃) | C(sp²)-C(sp² or sp³) | Substituted alkene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Terminal alkyne | C(sp²)-C(sp) | Enyne |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP) | Amine (R₂NH) | C(sp²)-N | Enamine |

These reactions provide a versatile platform for elaborating the structure of this compound, allowing for the introduction of a wide array of alkyl, aryl, alkynyl, and amino substituents at the C6 position with high chemo- and regioselectivity.

Radical Reactions and Spin-Trap Studies

The carbon-bromine bond in the vinyl bromide moiety can undergo homolytic cleavage under radical conditions to form a vinyl radical. rsc.org Vinyl radicals are highly reactive intermediates with sp² or rapidly inverting sp hybridization. rsc.org These reactions can be initiated by radical initiators (e.g., AIBN) or photochemically.

One significant application of this reactivity is in radical cyclization reactions. For a molecule like this compound, treatment with a radical initiator and a reagent like tributyltin hydride could, in principle, lead to intramolecular cyclization, although the formation of a seven-membered ring is kinetically less favorable than five- or six-membered rings.

The transient and highly reactive nature of these vinyl radical intermediates makes them difficult to observe directly. Spin-trap studies are an essential experimental technique for their detection and characterization. nih.gov In this method, a "spin trap," typically a nitrone or a nitroso compound, is added to the reaction mixture. The spin trap rapidly reacts with the short-lived vinyl radical to form a much more stable nitroxide radical adduct. nih.gov This persistent radical adduct can accumulate to detectable concentrations and is analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy. The resulting EPR spectrum provides information about the structure of the original transient radical. nih.govwhiterose.ac.uk

Reactivity of the Alkene Functionality in this compound

The terminal double bond (C6-C7) in this compound is an electron-rich center, making it susceptible to reactions with electrophiles and participation in cycloaddition reactions.

Electrophilic Addition Reactions to the Double Bond

The alkene can undergo electrophilic addition, where an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is governed by the stability of the intermediate carbocation. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom that results in the more stable carbocation.

In the case of this compound, the addition of an electrophile to C7 would generate a secondary carbocation at C6. This carbocation is destabilized by the electron-withdrawing inductive effect of the adjacent bromine atom. Conversely, addition to C6 would place the positive charge on the terminal C7, forming a primary carbocation, which is also unstable. The presence of the electronegative bromine atom on the double bond deactivates it towards electrophilic attack compared to a simple alkene. However, if the reaction proceeds, the regiochemical outcome will be influenced by the competing electronic effects.

Below is a table of potential electrophilic addition reactions.

| Reagent(s) | Electrophile | Nucleophile | Predicted Major Product |

| HBr | H⁺ | Br⁻ | Ethyl 6,7-dibromoheptanoate |

| Br₂ | Br⁺ (as part of Br-Br) | Br⁻ | Ethyl 6,6,7-tribromoheptanoate |

| Br₂ / H₂O | Br⁺ | H₂O | Ethyl 6,6-dibromo-7-hydroxyheptanoate |

| H₂O / H⁺ (acid catalyst) | H⁺ | H₂O | Ethyl 6-bromo-7-hydroxyheptanoate |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene functionality can act as the 2π-electron component in cycloaddition reactions to form new ring systems.

Diels-Alder Reaction : In the Diels-Alder reaction, a [4+2] cycloaddition, the alkene acts as the "dienophile," reacting with a conjugated diene to form a six-membered ring. wikipedia.orglibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In this compound, the vinyl bromide group acts as an electron-withdrawing substituent, which should increase the reactivity of the alkene as a dienophile compared to an unsubstituted terminal alkene. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.com

1,3-Dipolar Cycloadditions : This type of reaction occurs between a 1,3-dipole and a "dipolarophile" (the alkene) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com This is a powerful method for synthesizing heterocycles. mdpi.com The alkene in this compound can react with various 1,3-dipoles.

| 1,3-Dipole Example | Resulting Heterocycle |

| Ozone (O₃) | Ozonide (leading to cleavage products) |

| Azide (R-N₃) | Triazoline |

| Nitrile Oxide (R-CNO) | Isoxazoline |

| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |

These cycloaddition reactions provide effective pathways for constructing complex cyclic and heterocyclic frameworks from this compound.

Radical Cyclization Cascades

While specific studies detailing radical cyclization cascades of this compound are not extensively documented in publicly available literature, the general principles of atom-transfer radical cyclization (ATRC) provide a framework for predicting its behavior. In ATRC, a transition metal catalyst, commonly a copper(I) complex, facilitates the homolytic cleavage of the carbon-bromine bond to generate a radical intermediate.

The proposed mechanism for the radical cyclization of this compound would likely proceed as follows:

Initiation: A copper(I) catalyst abstracts the bromine atom from this compound to form an alkyl radical and a copper(II)-bromide species.

Cyclization: The generated radical can then undergo an intramolecular cyclization. Based on Baldwin's rules, a 5-exo-trig cyclization is generally favored over a 6-endo-trig pathway, which would lead to the formation of a five-membered ring. This cyclization would result in a cyclopentylmethyl radical.

Termination: The cyclized radical is then quenched by the copper(II)-bromide species, regenerating the copper(I) catalyst and yielding a bromomethylcyclopentane derivative.

The efficiency and stereoselectivity of such cyclizations are influenced by factors such as the choice of catalyst, ligand, solvent, and temperature. The development of efficient catalysts for ATRC has enabled these reactions to be carried out under mild conditions. warwick.ac.ukrsc.org

Detailed mechanistic investigations, including kinetic studies and the trapping of radical intermediates, would be necessary to fully elucidate the specific pathways and transition states involved in the radical cyclization of this compound.

Transformations Involving the Ester Group in this compound

The ethyl ester functionality in this compound is susceptible to a range of transformations, including hydrolysis, transesterification, and reduction.

Ester Hydrolysis: The hydrolysis of this compound to the corresponding 6-bromo-6-heptenoic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the ethoxide ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of mthis compound and ethanol. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol.

The ester group of this compound can be reduced to a primary alcohol, 6-bromo-6-hepten-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

The mechanism of LiAlH₄ reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol, 6-bromo-6-hepten-1-ol.

This resulting vinyl bromide-containing alcohol can serve as a valuable intermediate for further synthetic modifications. The hydroxyl group can be derivatized, for example, by conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions, or it can be oxidized to an aldehyde or carboxylic acid, providing further avenues for molecular elaboration.

Annulation and Ring-Forming Reactions Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both an electrophilic center at the carbon bearing the bromine and a potential nucleophilic character at the α-carbon of the ester, makes it a candidate for various annulation and ring-forming reactions.

While no specific examples of formal [4+1]- and [5+1]-annulation reactions involving this compound are readily found in the literature, its structure suggests potential pathways.

Formal [4+1]-Annulation: In a hypothetical scenario, the vinyl bromide moiety could potentially act as a one-carbon component. For instance, after conversion to an organometallic species (e.g., a Grignard or organolithium reagent), it could react with a four-carbon synthon containing two electrophilic sites to form a five-membered ring.

Formal [5+1]-Annulation: Similarly, the entire seven-carbon backbone could potentially be involved in forming a larger ring system. However, such pathways are less common and would require specific reaction conditions and a suitable reaction partner.

The development of such annulation strategies would significantly enhance the synthetic utility of this compound.

The structure of this compound is well-suited for intramolecular cyclization reactions to form both carbocycles and heterocycles.

Carbocycle Synthesis: As discussed in the context of radical cyclizations, intramolecular reactions can lead to the formation of functionalized cyclopentane (B165970) derivatives. organic-chemistry.orgnih.gov Ionic pathways can also be envisioned. For instance, under conditions that favor the formation of a carbanion at the α-position to the ester, an intramolecular SN2' reaction could potentially occur, with the carbanion attacking the vinyl bromide to form a five-membered ring.

Heterocycle Synthesis: Derivatives of this compound can be employed in the synthesis of heterocycles. For example, after reduction of the ester to the corresponding alcohol (6-bromo-6-hepten-1-ol) and subsequent conversion of the hydroxyl group to an amine, an intramolecular Heck-type reaction could be utilized to form a nitrogen-containing six-membered ring. Alternatively, if the ester is first hydrolyzed to the carboxylic acid, intramolecular cyclization could lead to the formation of lactones, although this would likely require activation of the carboxylic acid and specific reaction conditions to favor the desired ring size.

The following table summarizes the key chemical transformations of this compound discussed in this article:

| Transformation Category | Specific Reaction | Reagents/Conditions | Product Type |

| Radical Reactions | Atom-Transfer Radical Cyclization | Cu(I) catalyst | Substituted cyclopentane |

| Ester Group Transformations | Hydrolysis (Acidic) | H₃O⁺ | Carboxylic acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic acid | |

| Transesterification | R'OH, H⁺ or OR'⁻ | Different ester | |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary alcohol | |

| Ring-Forming Reactions | Intramolecular Cyclization | Various (radical, ionic) | Carbocycles, Heterocycles |

Strategic Applications of Ethyl 6 Bromo 6 Heptenoate in Complex Organic Synthesis

Role as a Chiral Pool Precursor and Stereocenter Introduction

While Ethyl 6-bromo-6-heptenoate is an achiral molecule, its structure is well-suited for the introduction of chirality through asymmetric synthesis. Stereocenters can be incorporated into its framework via several established methodologies, transforming it into a valuable chiral intermediate for the synthesis of enantiomerically pure target molecules.

Key asymmetric transformations applicable to this scaffold include:

Asymmetric Hydrogenation: The double bond of the vinyl group can be asymmetrically hydrogenated using a chiral catalyst, creating a stereocenter at the C6 position.

Enolate Chemistry: The ester functionality allows for the generation of an enolate at the C2 position. Subsequent reaction of this enolate with chiral electrophiles or the use of chiral proton sources can establish a stereocenter alpha to the carbonyl group.

Catalytic Asymmetric Reactions: The vinyl bromide can participate in various palladium-catalyzed reactions, such as asymmetric Heck reactions, which can introduce chirality.

These strategies enable chemists to leverage the simple, achiral starting material to access complex, stereodefined structures essential for various applications, particularly in medicinal chemistry.

Building Block for the Synthesis of Natural Products and Bioactive Molecules

The distinct reactivity of the vinyl bromide and ester groups makes this compound an important C7 synthon for the total synthesis of natural products. The vinyl bromide is particularly useful for forming carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. mdpi.com

Notable Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron compound.

Stille Coupling: Reaction with an organotin compound.

Heck Coupling: Reaction with an alkene. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne. mdpi.com

These reactions allow for the facile connection of the heptenoate fragment to other complex molecular scaffolds. For instance, the vinyl bromide can be coupled with a boronic acid derivative of a complex ring system to forge a key bond in the synthesis of a larger natural product. Subsequently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used to form an amide, providing further pathways for elaboration.

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent Partner | Catalyst (Typical) | Resulting Structure |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | C-C bond (Aryl or Vinyl) |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C bond |

| Heck | Alkene | Pd(OAc)₂ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd/Cu | Conjugated Enyne |

Precursor for the Development of Novel Heterocyclic Systems

The linear structure and terminal functional groups of this compound make it an ideal precursor for intramolecular cyclization reactions to form six-membered heterocyclic rings. rsc.org Such ring systems are core components of numerous pharmaceuticals and bioactive compounds.

One of the most powerful methods for this transformation is the intramolecular Heck reaction . Under palladium catalysis, the vinyl bromide can react with the enolate of the ester group (or a derivative) to form a cyclohexene (B86901) ring system. By modifying the backbone or incorporating heteroatoms, a variety of saturated and unsaturated heterocycles can be synthesized. For example, if the ester is first converted to an amide bearing a nitrogen nucleophile, intramolecular cyclization can lead to the formation of lactams. These cyclization strategies provide a direct and efficient route to complex cyclic architectures from a simple acyclic precursor. nih.gov

Contributions to the Synthesis of Advanced Pharmaceutical Intermediates

In the field of pharmaceutical development, the ability to rapidly synthesize and modify molecules is paramount. Vinyl halides are recognized as valuable synthetic intermediates in the design of new drugs. tandfonline.com this compound serves as a versatile scaffold for creating libraries of compounds for screening purposes. The vinyl bromide functionality is a reliable anchor point for introducing diverse substituents via palladium-catalyzed coupling reactions. organic-chemistry.org This allows medicinal chemists to systematically alter the structure of a lead compound to optimize its pharmacological properties. The ester group provides an additional site for modification, enabling changes that can influence solubility, metabolic stability, and binding affinity.

Scaffold for Material Science Applications (e.g., Polymer Chemistry)

The presence of a terminal double bond allows this compound to function as a functionalized monomer in polymerization reactions. rsc.org Vinyl compounds are a prevalent source for the preparation of polymers. researchgate.net It can be copolymerized with other monomers, such as acrylates or styrene, to incorporate the ester and bromide functionalities into the resulting polymer chain. google.com

These functional groups can impart specific properties to the material or serve as handles for post-polymerization modification.

Ester Group: The ester side chains can influence the polymer's physical properties, such as its glass transition temperature and solubility. They can also be hydrolyzed to produce carboxylic acid groups, rendering the polymer pH-responsive.

Bromo Group: The pendant bromo groups on the polymer backbone can be used for further reactions, such as grafting other polymer chains or attaching specific molecules like dyes, crosslinkers, or biomolecules.

This dual functionality makes the compound a candidate for the development of advanced materials, including functional coatings, responsive hydrogels, and specialized resins. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 6 Bromo 6 Heptenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the carbon-hydrogen framework of Ethyl 6-bromo-6-heptenoate.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons (spin-spin splitting). For this compound, the spectrum is expected to show distinct signals corresponding to the vinylic protons, the protons of the ethyl ester group, and the protons of the methylene (B1212753) (-CH₂) groups in the aliphatic chain. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen and bromine) and the presence of the carbon-carbon double bond.

Expected ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-7 (vinylic) | ~5.8 - 6.2 | Doublet | 1H |

| H-7' (vinylic) | ~5.6 - 6.0 | Doublet | 1H |

| H-8 (-O-CH₂-) | ~4.1 | Quartet | 2H |

| H-2 (-CH₂-C=O) | ~2.3 | Triplet | 2H |

| H-5 (-CH₂-C=C) | ~2.1 | Quartet | 2H |

| H-3, H-4 (-CH₂-CH₂-) | ~1.4 - 1.7 | Multiplet | 4H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum for this compound would be expected to show nine distinct signals, corresponding to each carbon atom in the structure. The carbonyl carbon of the ester group appears significantly downfield, while the sp² carbons of the vinyl group and the sp³ carbons of the alkyl chain and ethyl group appear at characteristic chemical shifts.

Expected ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~173 |

| C-6 (C=C-Br) | ~135 |

| C-7 (=CH₂) | ~125 |

| C-8 (-O-CH₂-) | ~60 |

| C-2, C-3, C-4, C-5 | ~24 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those on adjacent carbons (²J and ³J couplings). For this compound, COSY would show cross-peaks connecting H-8 with H-9, H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the integrity of the ethyl group and the aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each cross-peak in the 2D spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for the definitive assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. It is invaluable for connecting structural fragments. Key expected correlations for this compound would include a cross-peak between the carbonyl carbon (C-1) and the protons at H-2 and H-8, linking the ester group to the alkyl chain and the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry, although for a flexible molecule like this compound, its primary use would be to confirm assignments by showing spatial proximity between adjacent groups in the chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of the ester and vinyl bromide functionalities.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1735 | Strong |

| C=C (Alkene) | Stretch | ~1630 | Medium |

| =C-H (Vinylic) | Stretch | ~3080 | Medium |

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong |

| C-O (Ester) | Stretch | 1150-1250 | Strong |

The strong absorption around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. udel.eduudel.edu The bands in the 1630 cm⁻¹ and 3080 cm⁻¹ regions confirm the presence of the carbon-carbon double bond, and the strong C-O stretch further supports the ester functionality. orgchemboulder.comlibretexts.org The presence of a C-Br bond would be indicated by a band in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal method for assessing the purity and confirming the identity of volatile compounds like this compound.

In a GC-MS analysis, the sample is first passed through a GC column, which separates the components of the mixture. A pure sample of this compound should ideally produce a single peak in the gas chromatogram, confirming its purity. The separated compound then enters the mass spectrometer, which generates a mass spectrum.

The mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peaks (M⁺ and M+2) would be observed. Additionally, a characteristic fragmentation pattern would emerge as the molecule breaks apart in a predictable way upon ionization. wikipedia.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, a loss of 45 Da) and McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org Other likely fragments would result from the cleavage of the C-Br bond and the fragmentation of the alkyl chain. The analysis of these fragments helps to piece together and confirm the molecular structure. youtube.com

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

The solid-state structure of a chemical compound, which provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms, is definitively determined by X-ray crystallography. This technique is contingent upon the ability to grow a suitable single crystal of the compound of interest. For this compound, which is a liquid at room temperature, X-ray crystallographic analysis would be applicable to its solid derivatives.

A comprehensive search of scientific literature and crystallographic databases was conducted to identify studies on the X-ray crystallographic analysis of derivatives of this compound. Despite extensive investigation, no specific crystallographic data for derivatives of this compound has been reported in the available literature.

Therefore, while X-ray crystallography remains a powerful and essential technique for unambiguous structural determination in the solid state, there is currently no available data to present for any derivatives of this compound. The generation of solid derivatives and their subsequent crystallographic analysis would be a valuable area for future research to expand the structural understanding of this and related compounds.

Computational Chemistry and Theoretical Studies on Ethyl 6 Bromo 6 Heptenoate

Electronic Structure and Reactivity Predictions through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like Ethyl 6-bromo-6-heptenoate. DFT calculations can elucidate the distribution of electrons within the molecule, providing insights into its stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond and the lone pairs of the bromine atom. This is because the π-electrons of the double bond and the non-bonding electrons on the halogen are generally higher in energy than the σ-electrons of the carbon chain. The LUMO, on the other hand, is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O) in the ester functional group, as this is typically the most electrophilic site in such molecules.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the presence of the electron-withdrawing bromine atom and the ester group would influence this gap.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | C=C π orbital and Br lone pairs | Nucleophilic/electron-donating character |

| LUMO | C=O π* orbital | Electrophilic/electron-accepting character |

| HOMO-LUMO Gap | Moderate | Indicative of moderate reactivity |

Note: The values in this table are qualitative predictions based on the analysis of similar molecular structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the oxygen atoms of the ester group and the bromine atom, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms, highlighting their electrophilicity.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. These descriptors can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely confirm that the vinylic carbon bonded to the bromine is a primary site for nucleophilic attack, while the carbonyl carbon is also an electrophilic center.

Reaction Pathway and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. A key transformation for this compound could be a nucleophilic vinylic substitution, where a nucleophile replaces the bromine atom.

DFT calculations could be employed to locate the transition state for such a reaction. The geometry of the transition state would reveal the concerted or stepwise nature of the mechanism. The activation energy, which is the energy difference between the reactants and the transition state, could also be calculated to predict the reaction rate. It is anticipated that the reaction would proceed through an addition-elimination or a concerted mechanism, with the specific pathway being influenced by the nature of the nucleophile and the reaction conditions.

Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating the bonds and calculating the energy of each conformation, a potential energy surface can be generated.

Spectroscopic Property Predictions via Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretching of the ester group (around 1735-1750 cm⁻¹), the C=C stretching of the vinyl group (around 1640 cm⁻¹), and the C-Br stretching (typically in the 500-600 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the vinylic carbon would be expected to have a chemical shift in the range of 5.5-6.5 ppm. The carbonyl carbon of the ester would appear significantly downfield in the ¹³C NMR spectrum (around 170 ppm).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

| IR | C=O stretch | ~1740 cm⁻¹ |

| IR | C=C stretch | ~1640 cm⁻¹ |

| ¹H NMR | Vinylic proton | 5.5 - 6.5 ppm |

| ¹³C NMR | Carbonyl carbon | ~170 ppm |

| ¹³C NMR | Vinylic carbons | 110 - 140 ppm |

Note: These are approximate values based on typical functional group frequencies and chemical shifts.

Chromatographic and Analytical Methodologies for Purity Assessment and Quantification of Ethyl 6 Bromo 6 Heptenoate

Development and Validation of Gas Chromatography (GC) Methods

Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like Ethyl 6-bromo-6-heptenoate. The development of a GC method involves the careful selection of a stationary phase and the optimization of the temperature program to ensure efficient separation.

The choice of the stationary phase is paramount for achieving the desired separation. For a compound like this compound, which is a halogenated ester, a mid-polarity stationary phase is often optimal.

Stationary Phase Selection:

A stationary phase with a composition of (35%-phenyl)-methylpolysiloxane is a suitable choice. This phase provides a good balance of dispersive and dipole-dipole interactions, which is effective for separating compounds with varying polarity, such as the target analyte and potential impurities. The polarity of the stationary phase influences the retention and selectivity of the separation.

Temperature Program Optimization:

Temperature programming is employed to ensure the elution of a wide range of compounds with good peak shape and resolution. chromatographyonline.commastelf.com A typical temperature program for the analysis of this compound would involve a gradual increase in the column oven temperature. This allows for the separation of more volatile components at lower temperatures and the efficient elution of less volatile components at higher temperatures. alwsci.comchromatographytoday.com An optimized temperature program can significantly reduce analysis time while improving separation efficiency. mastelf.com

A generic "scouting gradient" can be used initially to understand the sample's characteristics, typically starting at a low temperature (e.g., 40 °C) and ramping up at a moderate rate (e.g., 10 °C/min) to the column's maximum temperature. chromatographyonline.com Based on the initial results, the program can be fine-tuned. For instance, a lower initial temperature might be used to improve the resolution of early-eluting peaks. chromatographyonline.com

Interactive Data Table: Illustrative GC Temperature Program

| Parameter | Value | Purpose |

| Initial Temperature | 60 °C | Allows for the separation of highly volatile impurities. |

| Initial Hold Time | 2 min | Ensures all volatile components enter the column as a sharp band. |

| Ramp Rate | 15 °C/min | Provides a good balance between separation efficiency and analysis time. |

| Final Temperature | 280 °C | Ensures the elution of all potential high-boiling point impurities. |

| Final Hold Time | 5 min | Cleans the column of any residual compounds. |

The choice of detector in GC is crucial for achieving the required sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its high sensitivity to organic compounds, robustness, and wide linear range. lcservicesltd.co.ukchromatographyonline.com It is an excellent choice for the quantification of this compound, as it responds to the carbon atoms in the molecule. However, the FID is not selective and will respond to any co-eluting organic impurities. davidsonanalytical.co.uk

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides both qualitative and quantitative information. iltusa.com The MS detector can identify compounds based on their mass spectra, which is invaluable for impurity identification. drawellanalytical.com It offers high sensitivity and selectivity, making it a powerful tool for both purity assessment and quantification. iltusa.com

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

For less volatile impurities or for orthogonal verification of the GC method, HPLC is a valuable analytical technique.

The success of an HPLC separation is highly dependent on the choice of the stationary phase (column chemistry) and the mobile phase.

Column Chemistry:

Given the non-polar nature of this compound, a reversed-phase HPLC mode is the most appropriate. A C18 (octadecyl) bonded silica (B1680970) column is a common and effective choice. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to good retention and separation.

Mobile Phase Selection:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. alwsci.com For this compound, a mixture of acetonitrile (B52724) or methanol (B129727) and water would be suitable. mastelf.com The ratio of the organic solvent to water is optimized to achieve the desired retention time and separation. A higher percentage of the organic solvent will decrease the retention time, while a lower percentage will increase it. chromatographyonline.com Gradient elution, where the mobile phase composition is changed during the analysis, can be employed to improve the separation of complex mixtures. phenomenex.com

Interactive Data Table: Example HPLC Mobile Phase Composition

| Component | Percentage | Role |

| Acetonitrile | 70% | Organic modifier to control retention and selectivity. |

| Water (HPLC Grade) | 30% | Aqueous component of the mobile phase. |

The selection of an appropriate detector is critical for the successful implementation of an HPLC method.

UV-Vis Detector: This is a common detector in HPLC. juniperpublishers.com However, this compound lacks a strong chromophore, which may result in low sensitivity with a UV-Vis detector. If potential impurities possess a UV chromophore, this detector could be useful for their detection. jasco-global.comthermofisher.com

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. jasco-global.comscioninstruments.com It is suitable for detecting compounds with no UV absorbance, such as this compound. phenomenex.com A key limitation of the RI detector is its incompatibility with gradient elution. jasco-global.comscioninstruments.com

Mass Spectrometry (MS): An HPLC-MS system provides high sensitivity and selectivity, allowing for both the quantification of the main compound and the identification of unknown impurities based on their mass-to-charge ratio.

Method Validation Parameters for Robustness and Reliability

To ensure that the developed chromatographic methods are suitable for their intended purpose, they must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). loesungsfabrik.de Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. altabrisagroup.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. industrialpharmacist.comresearchgate.netchromatographytoday.comchromatographyonline.comelementlabsolutions.com

Interactive Data Table: ICH Q2(R1) Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. | Peak purity angle should be less than the peak purity threshold. |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.995 |

| Range | Typically 80% to 120% of the test concentration for an assay. altabrisagroup.com | Within the linear and accurate range. |

| Accuracy | Percent recovery of a known amount of analyte spiked into a sample matrix. | 98.0% to 102.0% recovery. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple preparations. | RSD ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1. | Visually or by calculation. |

| LOQ | Signal-to-Noise ratio of 10:1. | Visually or by calculation. |

| Robustness | Insignificant changes in results with small variations in method parameters (e.g., pH, flow rate, temperature). industrialpharmacist.comelementlabsolutions.com | System suitability parameters are met. |

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate between various analytes in a sample.

For this compound, a GC-FID method's specificity would be demonstrated by showing that the principal peak for the analyte is well-resolved from peaks corresponding to potential impurities. These impurities could include starting materials from its synthesis (e.g., 6-heptenoic acid, ethanol (B145695), brominating agents), by-products (e.g., isomers, related esters), or residual solvents.

To confirm specificity, a solution containing this compound would be spiked with a mixture of all potential and known impurities. The resulting chromatogram must show distinct and separate peaks for each compound, with no significant overlap. Peak purity analysis, often performed using a mass spectrometry (MS) detector coupled with GC (GC-MS), can further confirm that the analyte peak is not co-eluting with any other substance.

Table 1: Hypothetical Resolution Data for Specificity of a GC Method

| Compound Pair | Resolution (Rs) | Acceptance Criteria |

| This compound vs. Ethyl 6-heptenoate | > 2.0 | Rs ≥ 1.5 |

| This compound vs. 6-Heptenoic acid | > 3.5 | Rs ≥ 1.5 |

| This compound vs. Triphenylphosphine (B44618) oxide | > 5.0 | Rs ≥ 1.5 |

Linearity and Calibration Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

To establish linearity for the quantification of this compound, a series of standard solutions of varying concentrations would be prepared and analyzed. Typically, a minimum of five concentration levels spanning the expected working range are used. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed.

The acceptance criteria for linearity are typically a correlation coefficient (r) of ≥ 0.999 and a coefficient of determination (r²) close to 1. The y-intercept of the regression line should be close to zero.

Table 2: Illustrative Linearity Study Data for this compound by GC-FID

| Concentration (mg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 10520 |

| 0.25 | 26150 |

| 0.5 | 51980 |

| 1.0 | 104500 |

| 1.5 | 156300 |

| Regression Output | |

| Slope | 103950 |

| Y-intercept | 150 |

| Correlation Coefficient (r) | 0.9998 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of impurities and trace amounts of the substance. They can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Projected LOD and LOQ for this compound Analysis

| Parameter | Method Based on Signal-to-Noise | Method Based on Calibration Curve |

| LOD | S/N Ratio ≥ 3:1 | 3.3 × (σ / S) |

| 0.005 mg/mL | 0.006 mg/mL | |

| LOQ | S/N Ratio ≥ 10:1 | 10 × (σ / S) |

| 0.015 mg/mL | 0.018 mg/mL | |

| (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve) |

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).

Intermediate Precision : This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. This provides an indication of the method's robustness under normal laboratory operating variations.

The precision is expressed as the relative standard deviation (RSD) of the series of measurements.

Table 4: Representative Precision Data for the Assay of this compound

| Precision Type | Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 | Acceptance Criteria |

| Repeatability | Mean Assay (%) | 99.8 | - | - |

| SD | 0.15 | - | - | |

| RSD (%) | 0.15% | - | RSD ≤ 1.0% | |

| Intermediate Precision | Mean Assay (%) | 99.8 | 99.5 | - |

| Overall Mean (%) | 99.65 | - | - | |

| Overall SD | 0.21 | - | - | |

| Overall RSD (%) | 0.21% | - | RSD ≤ 2.0% |

Accuracy (Recovery Studies)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a placebo or a sample matrix. The percentage of the analyte recovered is then calculated.

For this compound, accuracy would be assessed by preparing samples spiked with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level would be prepared in triplicate, and the recovery would be calculated.

Table 5: Example of Accuracy Results from a Spiked Recovery Study

| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

| 80 | 0.80 | 0.79 | 98.8% |

| 100 | 1.00 | 1.01 | 101.0% |

| 120 | 1.20 | 1.19 | 99.2% |

| Average Recovery | - | - | 99.7% |

| Acceptance Criteria | - | - | 98.0% - 102.0% |

Impurity Profiling and Quantitative Analysis of Related Substances

Impurity profiling is the identification and quantification of all potential impurities present in a substance. For this compound, these impurities can originate from the synthesis process or degradation. A common synthetic route involves the Wittig reaction between an appropriate aldehyde and a bromo-substituted phosphorane, followed by esterification.

Potential process-related impurities could include:

Starting Materials : 6-Heptenoic acid, ethanol, 5-bromopentanal.

Reagents and By-products : Triphenylphosphine, triphenylphosphine oxide, unreacted brominating agents.

Related Substances : Ethyl 6-heptenoate (lacking the bromine atom), isomers of the target molecule, or products of side reactions.

A sensitive chromatographic method, often GC-MS or LC-MS, is developed to separate, identify, and quantify these related substances. The method must be validated to have a sufficiently low LOQ to measure impurities at required reporting thresholds (e.g., 0.1%). The relative response factor (RRF) for each known impurity relative to the main analyte should be determined to ensure accurate quantification.

Table 6: Hypothetical Impurity Profile of a Batch of this compound

| Impurity Name | Retention Time (min) | Limit (%) | Amount Found (%) |

| Ethyl 6-heptenoate | 10.5 | ≤ 0.15 | 0.08 |

| 6-Heptenoic acid | 8.2 | ≤ 0.10 | < LOQ |

| Triphenylphosphine oxide | 15.1 | ≤ 0.20 | 0.11 |

| Unknown Impurity 1 | 11.8 | ≤ 0.10 | 0.05 |

| Total Impurities | - | ≤ 0.50 | 0.24 |

Q & A

Q. What are the optimal synthetic pathways for Ethyl 6-bromo-6-heptenoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves bromination of ethyl 6-heptenoate using reagents like N-bromosuccinimide (NBS) under radical initiation. Key variables include solvent polarity (e.g., CCl₄ vs. THF), temperature control (0–25°C), and catalyst selection (e.g., AIBN for radical initiation). Yield optimization requires systematic variation of these parameters, monitored via thin-layer chromatography (TLC) and quantified by GC-MS. Contradictions in reported yields (e.g., 45% vs. 68%) may arise from incomplete purification or side reactions like allylic bromination .

Q. How can spectroscopic techniques (NMR, IR) definitively characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ester group (δ 4.1–4.3 ppm, quartet) and the brominated alkene (δ 5.6–5.8 ppm, multiplet). The allylic bromine induces deshielding in adjacent protons (δ 2.2–2.5 ppm).

- ¹³C NMR : The carbonyl carbon (δ 170–175 ppm) and brominated alkene carbons (δ 115–125 ppm) are critical markers.

- IR : Strong ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).

Discrepancies in spectral data may stem from solvent effects or impurities; cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is prone to hydrolysis due to its ester and allylic bromide groups. Stability studies should assess degradation under varying humidity (10–90% RH), temperature (−20°C to 25°C), and light exposure (UV vs. dark storage). Accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can quantify degradation products like 6-bromo-6-heptenoic acid. Contradictory shelf-life reports may reflect differences in storage protocols or analytical sensitivity .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The allylic bromide’s reactivity in Suzuki-Miyaura or Heck couplings depends on steric hindrance and electronic effects. Computational modeling (DFT calculations) can predict regioselectivity by analyzing LUMO distribution at the brominated carbon. Experimental validation involves comparing reaction outcomes with varying ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃). Contradictions in literature (e.g., β-hydride elimination vs. coupling efficiency) may arise from solvent polarity or oxygen sensitivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in ring-closing metathesis?

- Methodological Answer : Divergent catalytic efficiencies (e.g., Grubbs II vs. Hoveyda-Grubbs catalysts) require controlled experiments under inert atmospheres (glovebox vs. Schlenk techniques) to exclude oxygen inhibition. Kinetic studies (e.g., in situ FTIR monitoring) can track alkene consumption rates. Reproducibility issues may stem from catalyst purity or substrate moisture content, necessitating Karl Fischer titration for water quantification .

Q. How can computational chemistry predict the ecological toxicity of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models or molecular docking simulations (e.g., with EPA’s ECOSAR) can estimate toxicity endpoints (e.g., LC₅₀ for aquatic organisms). Experimental validation involves Daphnia magna acute toxicity assays (OECD 202 guidelines) and comparison with structurally similar brominated esters (e.g., ethyl 5-bromopentenoate). Discrepancies between predicted and observed toxicity may arise from metabolite formation or bioavailability differences .

Q. What methodologies address conflicting data on the compound’s photochemical behavior?

- Methodological Answer : UV-Vis spectroscopy (200–400 nm) paired with laser flash photolysis can identify transient intermediates (e.g., radical species). Conflicting reports of photo-induced isomerization vs. degradation require wavelength-specific irradiation (254 nm vs. 365 nm) and quantum yield calculations. Contradictions may reflect differences in light source intensity or solvent quenching effects .

Methodological Frameworks for Data Analysis

- Handling Reproducibility Issues : Use factorial experimental designs (e.g., Taguchi methods) to isolate variables affecting yield or purity. Include negative controls (e.g., catalyst-free reactions) to identify side pathways .

- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like ChemRxiv or Zenodo, with metadata detailing instrument parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro